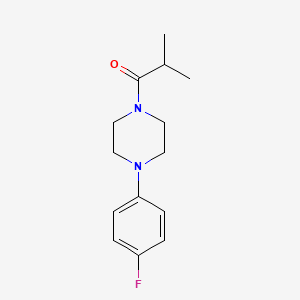
7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone is a chemical compound that has been studied for its potential applications in scientific research. This compound is a semicarbazone derivative of 7-bromo-5-methyl-1H-indole-2,3-dione, which is a heterocyclic organic compound.
Mécanisme D'action
The mechanism of action of 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause changes in the biochemical and physiological processes of cells. It has been found to induce oxidative stress, leading to the accumulation of reactive oxygen species (ROS) in cells. It has also been found to cause DNA damage and inhibit the activity of enzymes involved in DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone in lab experiments is its potential antimicrobial and anticancer activity. This makes it a promising compound for the development of new drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone. One direction is to further investigate its mechanism of action, as this may help to identify new targets for drug development. Another direction is to study its potential applications in other areas, such as agriculture and environmental science. Additionally, research could focus on developing new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective processes.
Méthodes De Synthèse
The synthesis of 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone involves the reaction of 7-bromo-5-methyl-1H-indole-2,3-dione with semicarbazide hydrochloride in the presence of sodium acetate. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone has been studied for its potential applications in scientific research. It has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential anticancer activity, as it has been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-4-2-5-7(6(11)3-4)13-9(16)8(5)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHNYHXLDIZTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5837056.png)
![4-bromo-2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B5837062.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B5837070.png)
![3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5837077.png)
![N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5837085.png)


![3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837110.png)






